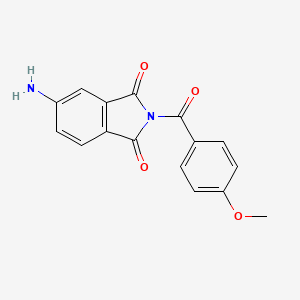
5-Amino-2-(4-methoxybenzoyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-2-(4-methoxybenzoyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-2-(4-methoxybenzoyl)isoindole-1,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been subjected to various in vitro evaluations against multiple cancer cell lines.
- In Vitro Efficacy : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. It exhibited significant antitumor activity with a mean growth inhibition (GI50) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, promoting cell cycle arrest and leading to increased cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays.
- Antibacterial Effects : Studies indicate that derivatives of isoindole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown inhibition zones comparable to standard antibiotics like gentamicin .
- Antifungal Activity : The compound has also been tested for antifungal activity, showing effectiveness against various fungal strains, which could be attributed to its structural characteristics that facilitate interaction with microbial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group at para position | Enhances lipophilicity and bioavailability |
| Amino group at position 5 | Contributes to increased cytotoxicity against cancer cells |
| Isoindole core | Essential for interaction with biological targets |
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
- Study on Cancer Cell Lines : In a study involving human colorectal cancer cell lines (Caco-2 and HCT-116), treatment with this compound led to significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Leishmania tropica, where the compound demonstrated superior efficacy compared to standard treatments, highlighting its potential for treating parasitic infections .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
5-amino-2-(4-methoxybenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-22-11-5-2-9(3-6-11)14(19)18-15(20)12-7-4-10(17)8-13(12)16(18)21/h2-8H,17H2,1H3 |
InChI Key |
DXSAMGVUPDEELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















